5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)
Description
The compound 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS: 185067-06-5) is a bicyclic heterocyclic molecule featuring a fused cyclopentane and pyridine ring system. Its structure includes a hydroxyl group at the 5-position, a methyl group at the 7-position, and stereochemical specificity at the 5R and 7S positions .
Properties
IUPAC Name |
(5S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAULFLQQVQANMT-MUWHJKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C1C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol can be achieved through several synthetic routes. One common method involves the reduction of a diastereomeric mixture using sodium borohydride (NaBH4) under kinetic control . Another approach includes the epimerization of the C7 hydroxyl group via the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Organic Synthesis
5H-Cyclopenta[c]pyridin-5-ol serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions:
- Oxidation : Converts the alcohol group into ketones or aldehydes.
- Reduction : Further modifies functional groups.
- Substitution Reactions : Introduces new functional groups via nucleophilic or electrophilic substitution.
These reactions are essential for developing new compounds with desired properties in pharmaceuticals and materials science .
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have suggested that derivatives of cyclopentapyridine may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations have shown promise in targeting cancer cells, although further research is necessary to elucidate the mechanisms involved.
Medicinal Chemistry
In medicinal chemistry, 5H-Cyclopenta[c]pyridin-5-ol is being explored for its therapeutic effects. The compound's ability to interact with specific molecular targets may lead to the development of new drugs aimed at treating various diseases. Its chiral nature is particularly advantageous in designing enantiomerically pure pharmaceuticals that can enhance efficacy and reduce side effects .
Industrial Applications
The compound is also utilized in industrial settings for synthesizing materials with specific properties:
- Polymers : Its unique structure can be incorporated into polymers to impart desired mechanical or thermal properties.
- Catalysts : The compound may serve as a catalyst or catalyst precursor in various chemical reactions due to its ability to stabilize certain transition states .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several cyclopentapyridine derivatives, including 5H-Cyclopenta[c]pyridin-5-ol. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer effects of 5H-Cyclopenta[c]pyridin derivatives on human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer therapies.
Mechanism of Action
The mechanism of action of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related cyclopenta-fused heterocycles:
Key Observations :
- The methyl substituent at the 7-position in the target compound may confer steric effects that influence binding specificity compared to the methylene group in 119308-95-1 .
Physicochemical Properties
| Property | Target Compound (185067-06-5) | 5H-Cyclopenta[b]pyrazine (L5IDR3PHAV) | Pyrrolopyridinone (115012-09-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 163.19 | 134.18 | 150.13 |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 | ~0.5 |
| Hydrogen Bond Donors | 1 (-OH) | 0 | 1 (-OH) |
Implications : The target compound’s higher lipophilicity (LogP ~1.2) may improve membrane permeability compared to more polar analogues, aligning with its bioactive role .
Stereochemical Considerations
The (5R,7S)-relative configuration of the target compound is critical for its bioactivity. Stereoisomerism in cyclopenta-fused systems, as seen in hexabromocyclododecane isomers (), highlights how subtle stereochemical changes can drastically alter molecular interactions .
Biological Activity
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) is a chiral compound characterized by its unique fused ring structure comprising a cyclopentane and a pyridine ring. With the molecular formula and a molecular weight of 149.190 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound's physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 280.4 ± 25.0 °C at 760 mmHg
- Flash Point : 123.4 ± 23.2 °C
- LogP : 0.49, indicating moderate lipophilicity which is relevant for membrane permeability.
Antimicrobial Properties
Research indicates that compounds similar to 5H-Cyclopenta[c]pyridin-5-ol exhibit significant antimicrobial activity. Studies have shown that derivatives of cyclopentapyridine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.
Anticancer Potential
Preliminary investigations into the anticancer potential of this compound have been conducted. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been noted to interact with the Bcl-2 family of proteins, which are critical regulators of apoptosis.
The biological effects of 5H-Cyclopenta[c]pyridin-5-ol may be attributed to its ability to bind to specific receptors or enzymes within biological systems. This interaction can lead to alterations in metabolic pathways or gene expression profiles.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various cyclopentapyridine derivatives. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Research
In a separate study focusing on cancer therapeutics, researchers explored the effects of cyclopentapyridine derivatives on human cancer cell lines. The findings revealed that certain derivatives could significantly reduce cell viability and promote apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 5H-Cyclopenta[c]pyridin-5-ol | Yes | Yes | Receptor binding, apoptosis induction |
| Cyclopentapyridine derivative A | Moderate | Yes | Membrane disruption |
| Cyclopentapyridine derivative B | Yes | Moderate | Enzyme inhibition |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The compound can be synthesized via cyclization of appropriately substituted pyridine precursors or through stereoselective hydrogenation of unsaturated intermediates. Key reaction parameters include temperature control (50–80°C), use of chiral catalysts (e.g., Ru-BINAP complexes), and inert atmospheres to prevent oxidation. Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl derivatives) and purification via column chromatography with silica gel (60–120 mesh) .
Q. How can researchers confirm the stereochemical configuration (5R,7S) using spectroscopic methods?
Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for identifying spatial proximity between protons at C5 and C7. Coupling constants () in H NMR (e.g., ) and chiral stationary-phase HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) validate enantiomeric excess (>98%). X-ray crystallography provides definitive proof by resolving the dihedral angles (e.g., θ = 112° between C5-OH and C7-CH) .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 149.1897 (calc. for CHNO). Purity (>99%) is validated via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile:water gradient). Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., O-H stretch at 3200–3400 cm) .
Advanced Research Questions
Q. How should researchers address contradictions in reactivity data between substituted derivatives?
Discrepancies may arise from steric effects (e.g., C7-CH hindering nucleophilic attack) or solvent polarity (e.g., THF vs. DMF). Systematic studies using Hammett plots ( values) and kinetic isotope effects (KIE) can isolate electronic vs. steric contributions. Replicate experiments under controlled humidity (<5% HO) and degassed solvents minimize variability .
Q. What computational strategies predict physicochemical properties and reaction pathways?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV). Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinase enzymes, ΔG = −9.3 kcal/mol). Solvation models (COSMO-RS) predict logP (1.97) and aqueous solubility (0.12 mg/mL) .
Q. What experimental design considerations are critical for studying catalytic applications in asymmetric synthesis?
Control of stereochemical outcomes requires chiral auxiliaries (e.g., Evans oxazolidinones) and monitoring reaction progress via in situ IR (C=O stretch at 1680 cm). Design of Experiments (DoE) with fractional factorial matrices identifies critical factors (e.g., catalyst loading, 2–5 mol%). Stability studies under continuous cooling (4°C) prevent thermal degradation during prolonged reactions (>12 hours) .
Q. How can structural isomers or related derivatives be distinguished spectroscopically?
NMR distinguishes regioisomers via carbonyl chemical shifts (e.g., δ 172 ppm for C=O vs. δ 165 ppm for conjugated systems). 2D heteronuclear correlation (HSQC) maps H- coupling for adjacent substituents. High-resolution tandem MS (HR-MS/MS) fragments ions at m/z 149 → 131 (loss of HO) to confirm the hydroxyl group’s position .
Methodological Notes
- Data Contradiction Analysis : Use multivariate regression to correlate experimental outliers with variables like solvent purity or ambient O levels .
- Stereochemical Validation : Combine circular dichroism (CD) with vibrational circular dichroism (VCD) for non-crystalline samples .
- Degradation Mitigation : Store samples under argon at −20°C and avoid freeze-thaw cycles to preserve enantiomeric integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
